molecular formula C10H10O3 B14455060 (1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol CAS No. 76561-87-0

(1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol

Cat. No.: B14455060
CAS No.: 76561-87-0
M. Wt: 178.18 g/mol
InChI Key: OARJBJNIGDACMF-NXEZZACHSA-N
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Description

(1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol is a chiral polyhydroxylated dihydronaphthalene derivative characterized by three hydroxyl groups at positions 1, 2, and 6, and a partially saturated naphthalene core. This article focuses on comparing (1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol with structurally similar compounds, emphasizing stereochemistry, metabolic pathways, and functional group effects.

Properties

CAS No.

76561-87-0

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

(1R,2R)-1,2-dihydronaphthalene-1,2,6-triol

InChI

InChI=1S/C10H10O3/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5,9-13H/t9-,10-/m1/s1

InChI Key

OARJBJNIGDACMF-NXEZZACHSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2)O)[C@H]([C@@H]1O)O

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(C1O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol typically involves the reduction of naphthalene derivatives followed by hydroxylation. One common method includes the catalytic hydrogenation of 1,2-dihydronaphthalene to form the dihydro derivative, which is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate under controlled conditions to introduce the hydroxyl groups at the desired positions.

Industrial Production Methods

Industrial production of (1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced further to remove hydroxyl groups or alter the ring structure.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halogens.

Major Products Formed

    Oxidation: Formation of naphthoquinones or other oxidized products.

    Reduction: Formation of partially or fully reduced naphthalene derivatives.

    Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

Chemistry

(1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol is used as a building block in organic synthesis

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving hydroxylated aromatic compounds. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

The compound’s potential medicinal properties are being explored, particularly its antioxidant activity due to the presence of multiple hydroxyl groups. It may have applications in developing new therapeutic agents for diseases related to oxidative stress.

Industry

In the industrial sector, (1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol can be used in the production of polymers and resins. Its hydroxyl groups provide sites for further chemical modifications, making it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism by which (1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s structure allows it to participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Compound Name Core Structure Hydroxyl/Methoxy Positions Stereochemistry Key Properties/Findings
(1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol Dihydronaphthalene 1, 2, 6 (1R,2R) Hypothesized to exhibit high enantiomeric purity; triol configuration may enhance polarity and hydrogen-bonding capacity.
cis-Naphthalene dihydrodiol (Compound V) Dihydronaphthalene 1, 2 (1R,2S) or (1S,2R) Produced via bacterial oxidation of naphthalene; >98% enantiomeric purity; metabolic intermediate in aromatic degradation pathways.
(1R)-Hydroxy-1,2-dihydronaphthalene (Compound II) Dihydronaphthalene 1 (1R) Formed during bacterial oxidation of 1,2-dihydronaphthalene; [α]D = +1538; deuterium labeling studies indicate regioselective hydroxylation.
(1R,2R)-2,6-Dimethoxy-1-methyl-hexahydronaphthalene Hexahydronaphthalene 2, 6 (methoxy) (1R,2R) Methoxy and methyl substituents reduce polarity; fully saturated core increases conformational stability.
Naphthalene-1-ol Naphthalene 1 N/A Simple aromatic alcohol; lacks dihydro core; higher susceptibility to electrophilic substitution.

Functional Group Effects

  • Hydroxyl vs.
  • Saturation Level : The dihydronaphthalene core of the target compound confers partial aromaticity, balancing reactivity between fully saturated (e.g., hexahydronaphthalene) and fully aromatic (e.g., naphthalene-1-ol) systems. This may affect redox behavior and metabolic stability.

Enantiomeric Purity and Bioactivity

  • Enantioselectivity : Bacterial strains produce dihydrodiols with >98% enantiomeric excess (e.e.) , underscoring the importance of stereochemistry in biochemical activity. The (1R,2R) configuration of the target compound may similarly dictate its interactions with chiral biological targets.

Biological Activity

(1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol is a polyhydroxylated derivative of naphthalene that has garnered attention for its potential biological activities. This compound is structurally characterized by two hydroxyl groups on the naphthalene ring and has been studied for its role in microbial degradation pathways as well as its potential therapeutic applications.

1. Microbial Metabolism

Research indicates that (1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol can be a product of microbial metabolism. Specifically, it is formed through the action of dioxygenases in bacteria such as Pseudomonas putida, which utilize naphthalene as a carbon source. The initial step involves the dioxygenation of naphthalene leading to the formation of cis-(1R, 2S)-dihydroxy-1,2-dihydronaphthalene . This compound is subsequently converted into other metabolites including salicylate and catechol through various enzymatic pathways .

2. Antioxidant Activity

The antioxidant properties of (1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol have been explored in various studies. The compound exhibits significant free radical scavenging activity which suggests its potential use in preventing oxidative stress-related diseases. The hydroxyl groups present in the structure are likely responsible for this activity by donating hydrogen atoms to free radicals .

3. Cytotoxic Effects

Studies have demonstrated that (1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol exhibits cytotoxic effects against certain cancer cell lines. For instance, it has been shown to induce apoptosis in B16 melanoma cells at submicromolar concentrations . This suggests a potential role for the compound in cancer therapy.

Case Study 1: Microbial Degradation

In a study examining the degradation of polycyclic aromatic hydrocarbons (PAHs), researchers isolated strains of bacteria capable of metabolizing naphthalene derivatives. The study highlighted the role of (1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol as an intermediate product formed during the biodegradation process by Pseudomonas species .

Bacterial Strain Substrate Product Yield (%)
Pseudomonas putidaNaphthalene(1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol67%

Case Study 2: Antioxidant Activity

A comparative study on various naphthalene derivatives indicated that (1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol showed superior antioxidant activity compared to other derivatives tested. The study measured the ability to scavenge DPPH radicals and found that this compound significantly reduced DPPH levels at concentrations as low as 10 µM .

Q & A

What are the recommended synthetic and analytical methods for (1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol to ensure stereochemical fidelity?

Basic Research Focus
Synthesis of this compound often involves enzymatic dihydroxylation using bacterial dioxygenases. For example, toluene dioxygenase (TDO) from Pseudomonas putida F39/D catalyzes the oxidation of 1,2-dihydronaphthalene derivatives to produce stereospecific diols . Key steps include:

  • Enzymatic catalysis : Optimize reaction conditions (pH 7.2–7.5, 30°C) and use recombinant E. coli strains for enzyme expression to enhance yield .
  • Chiral resolution : Employ chiral chromatography (e.g., Chiralcel OD-H column) with hexane/isopropanol gradients to separate enantiomers. Absolute configuration is confirmed via optical rotation and X-ray crystallography .
  • Deuterium labeling : Use NaBD₄ reduction of ketone precursors to track hydrogen abstraction during enzymatic reactions, aiding structural elucidation .

How do toluene dioxygenase (TDO) and naphthalene dioxygenase (NDO) influence stereochemical outcomes in dihydroxylation?

Advanced Mechanistic Inquiry
TDO and NDO exhibit divergent enantioselectivity due to substrate orientation in their active sites:

  • TDO produces (1S,2R)-dihydroxy-1,2,3,4-tetrahydronaphthalene and (1R,2S)-dihydroxy-1,2-dihydronaphthalene .
  • NDO generates (1R,2S)-tetrahydronaphthalene diol and the same (1R,2S)-dihydronaphthalene diol as TDO .
    Methodological Insight :
  • Molecular docking : Use computational models (e.g., AutoDock Vina) to compare substrate binding. The non-planar conformation of dihydronaphthalene forces a 180° rotation in TDO vs. NDO, altering attack trajectories .
  • Isotopic tracing : Incorporate deuterium at C4 of dihydronaphthalene to confirm desaturation pathways (yielding naphthalene) vs. direct dioxygenation .

How can researchers resolve contradictions in reported stereochemical configurations across studies?

Data Reconciliation Strategy
Discrepancies often arise from enzyme source variability or analytical limitations. Solutions include:

  • Enantiomeric purity assessment : Validate results using circular dichroism (CD) spectroscopy coupled with chiral HPLC .
  • Enzyme specificity profiling : Compare recombinant systems (e.g., E. coli expressing TDO vs. NDO) under standardized conditions to isolate enzyme-specific effects .
  • Cross-referencing isotopic data : For example, deuterium labeling in time-course studies distinguishes between desaturation (yielding naphthalene) and direct oxidation pathways .

What structural features of dihydronaphthalene derivatives dictate enzyme-substrate interactions?

Advanced Structure-Activity Analysis
The sp³-hybridized carbons in dihydronaphthalene create a non-planar "twist," enlarging the substrate’s quadrant size compared to naphthalene. This affects binding in dioxygenase active sites :

  • TDO : Accommodates the twisted conformation via hydrophobic pockets favoring (1S,2R)-attack .
  • NDO : Binds the opposite face due to steric constraints from conserved residues (e.g., Phe-224 in NDO vs. Val-220 in TDO) .
    Experimental validation :
  • Site-directed mutagenesis : Modify key residues (e.g., Phe→Val) to assess steric effects on enantioselectivity .
  • Kinetic isotope effects (KIE) : Compare kcat/KMk_{cat}/K_M for protiated vs. deuterated substrates to probe rate-limiting steps .

What strategies ensure comprehensive literature reviews for this compound, given limited primary data?

Research Design Consideration
Leverage multidisciplinary databases and grey literature:

  • Toxicological databases : Query TOXCENTER, NIH RePORTER, and TSCATS using CAS numbers and MeSH terms (e.g., "naphthalene derivatives/metabolism") .
  • Enzymatic studies : Prioritize journals like Journal of Bacteriology for dioxygenase mechanisms .
  • Grey literature : Screen conference abstracts (e.g., American Society for Microbiology meetings) for unpublished stereochemical analyses .

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